![molecular formula C14H9N5O B2678294 3-氰基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺 CAS No. 2034621-04-8](/img/structure/B2678294.png)

3-氰基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

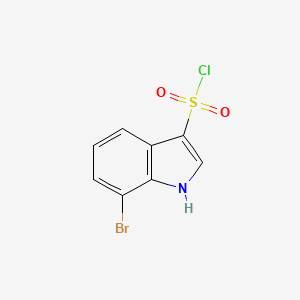

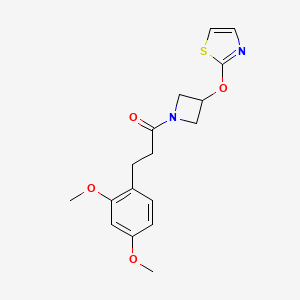

3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide molecule contains a total of 31 bonds. There are 22 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 nitrile .Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .科学研究应用

杂环化合物的合成

化合物3-氰基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺可用作合成各种杂环化合物的先驱物,展示了其在创建吡咯、吡啶、香豆素、噻唑和其他衍生物方面的效用。这些合成的产物已对其对棉花夜蛾等害虫的潜在杀虫活性进行了探索,斜纹夜蛾,突出了此类化合物在农业研究和害虫管理策略中的作用(Fadda 等人,2017)。

抗菌活性

对包含该化合物的新的杂环化合物的研究显示出显着的抗菌特性。这些研究的重点是开发具有增强抗菌活性的化合物,强调了3-氰基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺衍生物在寻找新的抗菌剂和抗真菌剂中的重要性(Bondock 等人,2008)。

抗癌和抗 5-脂氧合酶剂

从该化合物合成的系列新型吡唑并嘧啶衍生物已对其抗癌和抗 5-脂氧合酶活性进行了评估。这项研究突出了这些衍生物在治疗癌症和炎症性疾病中的潜在治疗应用,说明了基于 3-氰基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺的化合物的多种药理可能性(Rahmouni 等人,2016)。

抗禽流感病毒活性

从 3-氰基-N-(吡唑并[1,5-a]嘧啶-6-基)苯甲酰胺合成苯甲酰胺基 5-氨基吡唑及其衍生物已显示出显着的抗禽流感病毒活性。这项研究为开发针对禽流感(H5N1)的抗病毒剂开辟了新途径,展示了该化合物在病毒学和药物研究中的效用(Hebishy 等人,2020)。

作用机制

While specific information on the mechanism of action of 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide was not found, it’s worth noting that certain pyrazolo[1,5-a]pyrimidines have been found to inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity .

未来方向

Pyrazolo[1,5-a]pyrimidine derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, the future directions of research on 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide and similar compounds may involve further exploration of their potential applications in these fields.

属性

IUPAC Name |

3-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5O/c15-7-10-2-1-3-11(6-10)14(20)18-12-8-16-13-4-5-17-19(13)9-12/h1-6,8-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUIJUINIUUUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2678212.png)

![(2E)-2-{3,5-dibromo-2-[(4-nitrobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2678213.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2678219.png)

![methyl 4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2678220.png)

![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)

![(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2678222.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)